molecular formula C13H17F3N2O B7627300 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine

5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine

Cat. No. B7627300
M. Wt: 274.28 g/mol
InChI Key: NWRCXXKQECLSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders, such as Fragile X syndrome and Parkinson's disease.

Mechanism of Action

5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 activation has been implicated in various neurological disorders, and 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine blocks the effects of excessive mGluR5 signaling. 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine binds to the allosteric site of mGluR5, which is distinct from the orthosteric site where glutamate binds. By binding to the allosteric site, 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine reduces the activity of mGluR5 and prevents downstream signaling pathways.
Biochemical and Physiological Effects
5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective effects in Fragile X syndrome and Parkinson's disease, 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been shown to reduce anxiety-like behavior and improve social behavior in animal models of autism spectrum disorders. 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has also been investigated for its potential analgesic effects, as mGluR5 activation has been implicated in chronic pain conditions.

Advantages and Limitations for Lab Experiments

5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has several advantages for lab experiments, including its high selectivity for mGluR5 and its commercial availability. However, 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine also has some limitations, such as its poor solubility in water and its potential off-target effects at high concentrations. Researchers should carefully consider the appropriate concentration and experimental conditions when using 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine in their studies.

Future Directions

There are several future directions for the study of 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved efficacy and fewer off-target effects. Another direction is the investigation of 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the use of 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.

Synthesis Methods

The synthesis of 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine involves a series of chemical reactions, starting with the reaction of 2-chloro-5-methylpyridine with sodium hydride to form 2-methyl-5-pyridyl sodium. This intermediate is further reacted with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid to form the final product, 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine. The synthesis of 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been extensively studied for its potential therapeutic applications in neurological disorders. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and it is associated with increased mGluR5 signaling. 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Similarly, 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been investigated for its potential neuroprotective effects in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

5-methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-10-2-3-12(17-8-10)19-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCXXKQECLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.